

Correcting for atmospheric background in ^{26}Al measurements.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Aluminum-26

Cat. No.: B1230959

[Get Quote](#)

Technical Support Center: ^{26}Al Measurements

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the correction for atmospheric background in cosmogenic ^{26}Al measurements using Accelerator Mass Spectrometry (AMS).

Frequently Asked Questions (FAQs)

Q1: What is the difference between in-situ produced ^{26}Al and atmospheric ^{26}Al ?

A1: In-situ produced ^{26}Al is formed within minerals at the Earth's surface through the interaction of cosmic rays with atoms in the crystal lattice, primarily silicon and aluminum.^[1] Its concentration is a key tool for dating geological surfaces and measuring erosion rates. Atmospheric ^{26}Al , on the other hand, is produced in the upper atmosphere when cosmic ray protons cause spallation of argon atoms.^[2] This atmospheric ^{26}Al can be deposited on the Earth's surface and contaminate terrestrial samples, acting as a background signal that must be corrected for.

Q2: Why is it crucial to correct for atmospheric background in ^{26}Al measurements?

A2: Correcting for atmospheric ^{26}Al is essential for obtaining accurate terrestrial exposure ages and erosion rates. The atmospheric component is a source of contamination that is not related to the in-situ production history of the sample being studied. Failure to remove this

background signal will lead to an overestimation of the in-situ ^{26}Al concentration, resulting in erroneously calculated older exposure ages or slower erosion rates.

Q3: What are the primary sources of background that can affect ^{26}Al measurements?

A3: The main sources of background in ^{26}Al measurements include:

- Atmospheric ^{26}Al : Deposition onto the sample in its natural environment or as dust in the laboratory.
- Procedural Blanks: Contamination introduced during sample processing, including from chemical reagents, labware, and the laboratory environment.[3]
- Instrumental Background: Background signals inherent to the AMS instrument, including cross-contamination from previously measured high-level samples.[4][5]
- Isobaric Interference: Interference from ^{26}Mg , the only stable isobar of ^{26}Al .[4]

Q4: How is Accelerator Mass Spectrometry (AMS) used to measure ^{26}Al ?

A4: AMS is the standard technique for measuring the low concentrations of ^{26}Al found in geological samples.[6] The method involves ionizing the sample material, accelerating the ions to high energies, and then using a series of magnets and detectors to separate ^{26}Al from other isotopes and isobars based on its mass-to-charge ratio.[4] A major advantage of AMS is its ability to distinguish ^{26}Al from the interfering isobar ^{26}Mg , often by using an Al^- beam, as magnesium does not form stable negative ions.[6]

Q5: What are "procedural blanks" and how are they used in background correction?

A5: Procedural blanks are samples that are free of the analyte (in this case, in-situ ^{26}Al) but are processed alongside the actual samples using the same chemical procedures and reagents.[7][8] They are used to quantify the amount of ^{26}Al contamination introduced during the entire sample preparation process. The measured $^{26}\text{Al}/^{27}\text{Al}$ ratio in the procedural blanks is then subtracted from the ratio measured in the actual samples to correct for this background contribution.[9]

Troubleshooting Guide

Issue 1: High or Inconsistent Procedural Blank Values

- Possible Causes:
 - Contamination from Lab Environment: Dust and aerosols in the laboratory air can contain atmospheric ^{26}Al .[\[3\]](#)
 - Contaminated Reagents: Acids and other chemicals used in sample preparation may contain trace amounts of aluminum. Using lower purity acids can introduce significant contamination.[\[3\]](#)
 - Labware Contamination: Glassware can be a source of aluminum contamination.[\[3\]](#)
 - Cross-Contamination: Residue from high-concentration samples can contaminate subsequent low-concentration samples in the AMS ion source.[\[4\]](#)[\[5\]](#)
- Recommended Solutions:
 - Clean Lab Environment: Perform sample preparation in a clean room or under a HEPA-filtered hood to minimize dust contamination.[\[3\]](#)
 - High-Purity Reagents: Use the highest purity acids and reagents available to reduce background from chemical sources.[\[3\]](#)
 - Appropriate Labware: Use fluorinated ethylene propylene (FEP) or quartz containers instead of borosilicate glass to minimize contact and potential contamination.[\[3\]](#)
 - AMS Quality Control: Run blank samples in the AMS sample wheel before and after high-level samples to check for and quantify cross-contamination.[\[4\]](#)

Issue 2: Significant Discrepancy Between Different Background Correction Methods

- Possible Causes:
 - Low $^{26}\text{Al}/^{27}\text{Al}$ Ratios: For samples with $^{26}\text{Al}/^{27}\text{Al}$ ratios below 10^{-14} , the choice of background correction method can lead to differences of up to 30% in the final calculated concentration.[\[6\]](#)[\[10\]](#)

- Low Count Statistics: If only a small number of ^{26}Al counts are recorded during the measurement, the statistical uncertainty will be high, and different data reduction algorithms can yield results that differ by 50% or more.[\[6\]](#)[\[10\]](#)
- Recommended Solutions:
 - Method Selection: Carefully consider the dominant source of background (e.g., from carrier solution vs. sample processing) to choose the most appropriate correction equation.
 - Increase Measurement Time: For samples with low ^{26}Al concentrations, increasing the AMS measurement time can improve counting statistics and reduce the uncertainty, leading to better agreement between different correction schemes.[\[10\]](#)

Issue 3: Isobaric Interference from ^{26}Mg

- Possible Causes:
 - Incomplete Chemical Separation: Magnesium is often abundant in biological and geological samples, and if not completely separated from aluminum during sample preparation, it can interfere with the ^{26}Al measurement.[\[4\]](#)
- Recommended Solutions:
 - Optimize Chemical Purification: Employ robust chemical separation techniques to selectively isolate aluminum and remove magnesium.
 - Utilize Al^- Beams in AMS: A significant advantage of AMS is the ability to use Al^- ion beams. Since ^{26}Mg does not form stable negative ions, this effectively eliminates the isobaric interference during the measurement itself.[\[6\]](#)

Experimental Protocols & Data

Experimental Workflow for ^{26}Al Measurement and Correction

The general workflow involves sample collection, physical and chemical preparation, AMS measurement, and data analysis including background correction.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for ^{26}Al analysis.

Methodology for Blank Correction

A critical step in data analysis is the correction for background ^{26}Al introduced during sample processing.

- **Prepare Procedural Blanks:** Alongside the actual samples, process one or more procedural blanks. These typically consist of the ^{27}Al carrier solution without any sample material.
- **Measure Blanks via AMS:** Measure the $^{26}\text{Al}/^{27}\text{Al}$ ratio of the procedural blanks in the same AMS run as the samples.
- **Calculate Average Blank Ratio:** Determine the average $^{26}\text{Al}/^{27}\text{Al}$ ratio and its standard deviation from the multiple blank measurements.
- **Subtract Blank from Samples:** Subtract the average blank ratio from the measured $^{26}\text{Al}/^{27}\text{Al}$ ratio of each sample. The uncertainty of the blank measurement is propagated into the final uncertainty of the sample measurement.

Quantitative Data Summary

The following tables summarize key quantitative data related to ^{26}Al background correction.

Table 1: Typical $^{26}\text{Al}/^{27}\text{Al}$ Ratios for Blanks and Standards

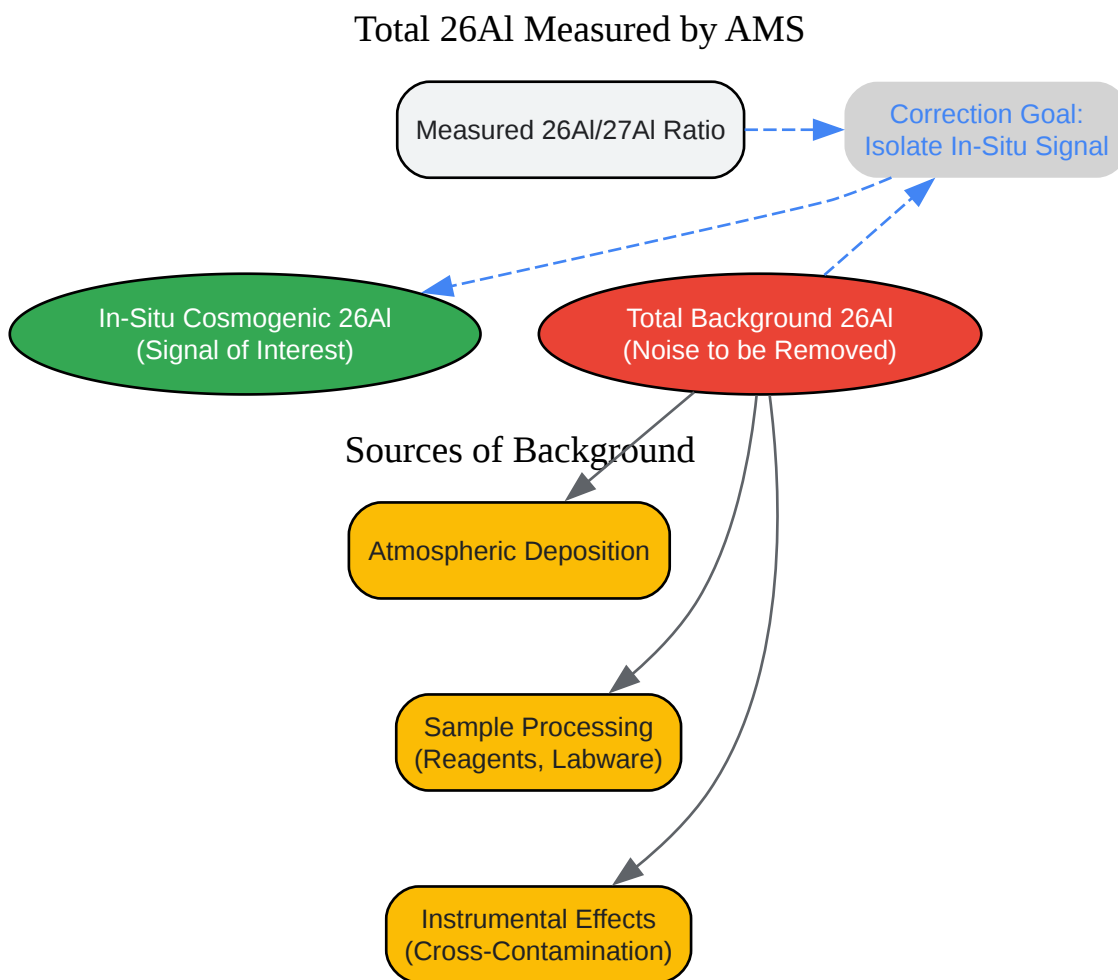
| Sample Type | Typical $^{26}\text{Al}/^{27}\text{Al}$ Ratio | Reference |
|--------------------|---|-----------|
| Procedural Blank 1 | $(2.05 \pm 4.64) \times 10^{-15}$ | [9] |
| Procedural Blank 2 | $(7.1 \pm 1.7) \times 10^{-15}$ | [10] |
| Procedural Blank 3 | $3.5 \pm 1.7 \times 10^{-14}$ | [9] |
| Primary Standard | 1.82×10^{-12} | [9] |
| Primary Standard | 4.694×10^{-12} | [9] |

Table 2: Impact of Background Correction Method on Low-Level Samples

| $^{26}\text{Al}/^{27}\text{Al}$ Ratio | Significance of Correction Method | Potential Difference in Results | Reference |
|---------------------------------------|-----------------------------------|---------------------------------|-----------|
| $> 1 \times 10^{-14}$ | Less Significant | Minor | [6] |
| $< 1 \times 10^{-14}$ | Highly Significant | Up to 30% | [6][10] |
| Very Low Counts (≤ 10) | Highly Significant | Up to 50% or more | [6][10] |

Visualizing ^{26}Al Sources and Correction Logic

Understanding the different sources of aluminum is key to applying the correct background correction.



[Click to download full resolution via product page](#)

Caption: Deconstruction of measured ^{26}Al signal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Empirical Evidence for Latitude and Altitude Variation of the In Situ Cosmogenic $^{26}\text{Al}/^{10}\text{Be}$ Production Ratio [mdpi.com]

- 2. Aluminium-26 - isotopic data and properties [chemlin.org]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. hep.ucsb.edu [hep.ucsb.edu]
- 5. researchgate.net [researchgate.net]
- 6. GChron - Technical note: Accelerator mass spectrometry of ^{10}Be and ^{26}Al at low nuclide concentrations [gchron.copernicus.org]
- 7. brainkart.com [brainkart.com]
- 8. eurachem.org [eurachem.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Correcting for atmospheric background in ^{26}Al measurements.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1230959#correcting-for-atmospheric-background-in-26al-measurements]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com